molecular formula C15H10Cl2N2O2S B5858286 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one

3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one

Cat. No.: B5858286
M. Wt: 353.2 g/mol
InChI Key: FWGVQWSMXVXIFC-UHFFFAOYSA-N
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Description

3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is a fused bicyclic structure containing both thiophene and pyridine rings. The presence of amino, dichlorobenzoyl, and methyl groups further enhances its chemical reactivity and potential utility in research and industry.

Properties

IUPAC Name

3-amino-2-(3,4-dichlorobenzoyl)-4-methyl-7H-thieno[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-6-4-10(20)19-15-11(6)12(18)14(22-15)13(21)7-2-3-8(16)9(17)5-7/h2-5H,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGVQWSMXVXIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, followed by the introduction of the amino group, dichlorobenzoyl group, and methyl group through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The amino and dichlorobenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs or treatments for various diseases.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2,5-dichlorobenzoic acid
  • 2-(3,4-dichlorobenzoyl)benzoic acid
  • 4-methylthieno[2,3-b]pyridine derivatives

Uniqueness

Compared to these similar compounds, 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one stands out due to its unique combination of functional groups and the thienopyridine core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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